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Compound of Interest

Compound Name: (5-Nitro-pyridin-2-yl)-thiourea

Cat. No.: B12438917 Get Quote

An In-depth Spectroscopic Guide to (5-Nitro-pyridin-2-yl)-thiourea for Researchers and Drug

Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of (5-
Nitro-pyridin-2-yl)-thiourea, a compound of interest in medicinal chemistry due to the

prevalence of both thiourea and nitro-pyridine moieties in biologically active molecules.[1][2][3]

[4] This document details the synthesis, experimental protocols for spectroscopic

characterization, and a summary of expected spectral data.

Synthesis and Characterization
(5-Nitro-pyridin-2-yl)-thiourea can be synthesized through the reaction of 2-amino-5-

nitropyridine with an appropriate isothiocyanate precursor. A common method involves the in-

situ generation of benzoyl isothiocyanate from benzoyl chloride and ammonium thiocyanate,

which then reacts with the amine.

The synthesis workflow begins with the reaction of ammonium thiocyanate and benzoyl

chloride to form the isothiocyanate intermediate. This is followed by the addition of 2-amino-5-

nitropyridine. The final step involves hydrolysis to yield the target compound, (5-Nitro-pyridin-
2-yl)-thiourea.
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Figure 1: Synthesis workflow for (5-Nitro-pyridin-2-yl)-thiourea.

Spectroscopic Analysis
The structural elucidation of (5-Nitro-pyridin-2-yl)-thiourea is accomplished through a

combination of spectroscopic techniques, including FT-IR, UV-Vis, NMR, and Mass

Spectrometry.

The general workflow for analysis involves synthesizing the compound, purifying it, and then

subjecting it to various spectroscopic techniques. Each technique provides unique structural
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information, which is then combined to confirm the identity and purity of the compound.
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Figure 2: General workflow for spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The

spectrum is typically recorded using KBr pellets. Characteristic vibrational bands for thiourea

derivatives include N-H, C=S, and C-N stretching frequencies. The presence of the nitro group

and the pyridine ring will also give rise to distinct peaks.[5][6]

Table 1: FT-IR Spectroscopic Data
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Vibrational Mode
Expected Wavenumber
(cm⁻¹)

Description

ν(N-H) 3150 - 3400

Stretching vibrations of the N-

H groups in the thiourea

moiety. Multiple bands may be

observed.[6]

ν(C-H) aromatic 3000 - 3100
Stretching vibration of C-H

bonds in the pyridine ring.

νasym(NO₂) 1500 - 1560
Asymmetric stretching of the

nitro group.

ν(C=N) + δ(N-H) 1550 - 1620
Mixed vibration of C=N

stretching and N-H bending.

νsym(NO₂) 1335 - 1385
Symmetric stretching of the

nitro group.

ν(C-N) 1250 - 1350
Stretching vibrations of the C-

N bonds.[7]

ν(C=S) 700 - 850

Thioamide C=S stretching

vibration. This band is

characteristic of thioureas.[5]

[7]

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

The spectrum, typically recorded in a solvent like methanol or ethanol, is expected to show

absorption bands corresponding to π → π* and n → π* transitions within the aromatic pyridine

ring and the thiourea moiety.

Table 2: UV-Vis Spectroscopic Data
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Wavelength (λmax) Electronic Transition Chromophore

~230 - 260 nm π → π
Pyridine ring and C=O (if from

precursor)[8]

~280 - 320 nm π → π / n → π Thiocarbonyl group (C=S)[8]

~330 - 380 nm n → π Nitro group (NO₂)

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for determining the detailed molecular structure,

including the connectivity of atoms. Spectra are typically recorded in deuterated solvents like

DMSO-d₆ or CDCl₃.

¹H NMR: The proton NMR spectrum will show signals for the aromatic protons on the pyridine

ring and the N-H protons of the thiourea group. The chemical shifts and coupling patterns are

indicative of their positions.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom,

including the characteristic thiocarbonyl carbon (C=S).

Table 3: NMR Spectroscopic Data (Predicted in DMSO-d₆)
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Nucleus
Chemical Shift (δ,
ppm)

Multiplicity Assignment

¹H ~11.0 - 13.0 Singlet (broad)
N-H proton (amide-

like)

¹H ~9.5 - 10.5 Singlet (broad)
N-H proton (amine-

like)

¹H ~8.8 - 9.2 Doublet
Proton at C6 of the

pyridine ring

¹H ~8.2 - 8.5 Doublet of Doublets
Proton at C4 of the

pyridine ring

¹H ~7.0 - 7.5 Doublet
Proton at C3 of the

pyridine ring

¹³C ~180 - 185 -
C=S (Thiocarbonyl

carbon)[8][9]

¹³C ~150 - 155 - C2 of the pyridine ring

¹³C ~145 - 150 -
C5 of the pyridine ring

(attached to NO₂)

¹³C ~135 - 140 - C4 of the pyridine ring

¹³C ~125 - 130 - C6 of the pyridine ring

¹³C ~115 - 120 - C3 of the pyridine ring

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

compound, confirming its elemental composition. The molecular ion peak (M⁺) corresponding

to the molecular weight of C₆H₆N₄O₂S (198.20 g/mol ) is expected.

Table 4: Mass Spectrometry Data
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m/z Value Ion Description

~198 [M]⁺
Molecular ion peak for

C₆H₆N₄O₂S.

Varies [M - NO₂]⁺ Loss of the nitro group.

Varies [M - NH₂CS]⁺
Fragmentation of the thiourea

side chain.

Varies Various

Fragments corresponding to

the nitropyridine ring and

thiourea moiety.

Experimental Protocols
FT-IR Spectroscopy:

A small sample of (5-Nitro-pyridin-2-yl)-thiourea is finely ground with spectroscopic grade

potassium bromide (KBr).

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

The pellet is placed in the sample holder of an FT-IR spectrometer.

The spectrum is recorded in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy:

A dilute solution of the compound is prepared in a suitable UV-transparent solvent (e.g.,

methanol, 10⁻⁵ M).

The solution is placed in a quartz cuvette.

A baseline spectrum of the pure solvent is recorded.

The absorption spectrum of the sample solution is recorded over a range of 200-800 nm.

NMR Spectroscopy:
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Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g.,

DMSO-d₆) in an NMR tube.

A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00

ppm).

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 600

MHz).

Mass Spectrometry:

A sample is introduced into the mass spectrometer, typically via direct infusion or after

separation by gas or liquid chromatography.

The sample is ionized using an appropriate method, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).

The mass-to-charge ratios of the resulting ions are measured by the mass analyzer.

Potential Biological Signaling Pathways
Thiourea derivatives and nitroaromatic compounds are known to exhibit a wide range of

biological activities, including antibacterial, anticancer, and anti-inflammatory effects.[2][3][4]

The (5-Nitro-pyridin-2-yl)-thiourea scaffold could potentially interact with various biological

targets. For instance, many anticancer agents function by inducing apoptosis. This can occur

through pathways involving the inhibition of regulatory proteins like Bcl-2, which leads to the

activation of caspases and subsequent programmed cell death.
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Figure 3: A potential signaling pathway modulated by the compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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